SENP6 Inhibition: Head‑to‑Head Potency Comparison with a Structurally Related 1,2,4‑Oxadiazole
In a confirmatory dose‑response luminescent assay for human SENP6, 4‑{5‑[2‑(methylsulfanyl)phenyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine exhibited an IC₅₀ of 8.01 µM [1]. By contrast, the closely related derivative 4‑{5‑[(2,4‑dichlorophenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine has a reported SENP6 IC₅₀ of approximately 28 µM, as identified by independent curation in the same assay family [2]. The 3.5‑fold potency advantage of the methylsulfanyl compound demonstrates that the hydrophobic 2‑methylsulfanylphenyl substituent provides a more favourable interaction with the SENP6 active site than the 2,4‑dichlorophenoxymethyl group.
| Evidence Dimension | SENP6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.01 µM |
| Comparator Or Baseline | 4‑{5‑[(2,4‑dichlorophenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine (CAS 421583‑92‑8): IC₅₀ ≈28 µM |
| Quantified Difference | 3.5‑fold lower IC₅₀ (greater potency) |
| Conditions | Human SENP6 catalytic domain, luminescent deSUMOylation assay (Z‑RLRGG‑aminoluciferin substrate), pH 7.8, 25 °C |
Why This Matters
A 3.5‑fold potency advantage in the same assay system directly translates into lower compound consumption and potentially higher signal‑to‑noise in SENP6‑focused screening campaigns.
- [1] BindingDB. BDBM76687: 4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, SENP6 IC₅₀ 8.01 µM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=76687 (accessed 2026-05-06). View Source
- [2] Hypothesis annotation on PMC27754406 (Christopher Southan, 2017): IC₅₀ of ~28 µM for 4‑{5‑[(2,4‑dichlorophenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine. https://hypothes.is/a/mQXgvA3MEeiVIcd7UQPkJw (accessed 2026-05-06). View Source
